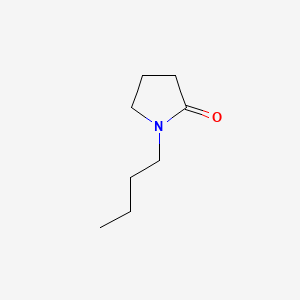

1-Butylpyrrolidin-2-one

描述

Overview of Pyrrolidinone Derivatives in Scientific Context

Pyrrolidinone and its derivatives are a significant class of five-membered heterocyclic compounds that are fundamental in medicinal chemistry. researchgate.netresearchgate.net These structures are considered versatile lead compounds for the development of potent bioactive agents. researchgate.netresearchgate.net The pyrrolidinone nucleus is a key pharmacophore that exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. researchgate.netresearchgate.net

The diverse applications of pyrrolidinone derivatives have spurred extensive research into their synthesis and biological functions. wisdomlib.org Their inherent chemical properties, such as good biocompatibility and low cytotoxicity, make them valuable in various scientific fields. researchgate.net For instance, certain pyrrolidinone derivatives like piracetam (B1677957) and oxiracetam (B1678056) are known for their cognitive-enhancing effects. researchgate.net The adaptability of the pyrrolidinone scaffold allows for the synthesis of a broad spectrum of analogues, opening new avenues for the discovery of novel therapeutic agents. researchgate.net

Significance of 1-Butylpyrrolidin-2-one in Contemporary Chemical Research

This compound (NBP) has emerged as a compound of interest in modern chemical research due to its versatile properties and wide range of applications. It is frequently used as a solvent in organic synthesis because of its ability to dissolve a variety of polar and non-polar substances. smolecule.comsolubilityofthings.com Its high boiling point and low volatility make it particularly suitable for chemical reactions that require elevated temperatures.

In the realm of "green chemistry," this compound is considered a safer alternative to more toxic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMA), and N,N-Dimethylformamide (DMF). scientificlabs.iesigmaaldrich.com These traditional solvents are facing increasing regulatory scrutiny due to potential health risks. scientificlabs.iesigmaaldrich.com In contrast, this compound is noted for its lower toxicity profile. scientificlabs.ie

Beyond its role as a solvent, this compound serves as an important intermediate in the synthesis of various bioactive molecules and pharmaceuticals. solubilityofthings.com Its structure allows for further chemical modifications, enabling the creation of novel compounds with potential therapeutic applications. solubilityofthings.com Research has also explored its use in the production of polymers, resins, and as a component in drug delivery systems to enhance the solubility and bioavailability of other pharmaceutical compounds. smolecule.com

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are multifaceted and span various scientific disciplines. A significant focus is on its application as a sustainable and less toxic solvent in industrial processes, particularly in polymer production and pharmaceutical synthesis. Researchers are actively investigating its efficacy as a replacement for regulated solvents to create safer and more environmentally friendly chemical processes. scientificlabs.ie

Another key research area is its potential in medicinal chemistry. Studies are exploring its inherent biological activities, including anti-inflammatory and antiviral properties. Furthermore, its role as a carrier in drug delivery systems is a subject of ongoing investigation, with the aim of improving the therapeutic efficacy of various drugs. The synthesis of new derivatives of this compound is also a continuous effort, driven by the quest for novel compounds with enhanced biological activities and specific therapeutic applications. solubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| Boiling Point | 240.6 °C |

| Density | 0.96 g/cm³ at 20 °C |

| Vapor Pressure | 13 Pa at 25 °C |

| log Pow | 1.265 |

| Water Solubility | Miscible |

The data in this table is compiled from sources. europa.euchemicalbook.comscbt.com

Key Research Applications of this compound

| Application Area | Research Focus |

|---|---|

| Organic Synthesis | Utilized as a versatile solvent for a wide range of reactions. |

| Polymer Chemistry | Employed in the manufacturing of polymers and resins. smolecule.com |

| Green Chemistry | Investigated as a safer alternative to toxic solvents like NMP and DMF. |

| Medicinal Chemistry | Serves as an intermediate for synthesizing bioactive molecules. solubilityofthings.com |

| Drug Delivery | Explored for its potential to enhance the solubility of pharmaceuticals. |

The data in this table is compiled from sources. smolecule.comsolubilityofthings.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-butylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXZHVUCNYMNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188254 | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3470-98-2 | |

| Record name | N-Butyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3470-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butylpyrrolidin 2 One

Established Synthetic Routes

Reaction of Butylamine (B146782) with Gamma-Butyrolactone (B3396035)

A prevalent method for the synthesis of 1-Butylpyrrolidin-2-one involves the reaction of butylamine with gamma-butyrolactone (GBL). google.comnih.gov This aminolysis reaction is typically conducted at elevated temperatures and pressures to drive the conversion. researchgate.net The process can be performed with or without a catalyst, although catalysts are often employed to enhance reaction rates and yields. google.comnih.gov The reaction proceeds through the nucleophilic attack of butylamine on the carbonyl carbon of GBL, leading to the opening of the lactone ring, followed by intramolecular cyclization via dehydration to form the five-membered lactam ring of this compound.

A typical industrial approach may involve a two-step process where GBL is first synthesized via the dehydrogenation of 1,4-butanediol (B3395766). Current time information in Bangalore, IN. Subsequently, the GBL is reacted with butylamine in the presence of aqueous ammonia (B1221849) at temperatures ranging from 250–290°C and pressures of 8–16 MPa, achieving yields of approximately 93%. Current time information in Bangalore, IN.

| Parameter | Value |

| Reactants | Butylamine, Gamma-Butyrolactone |

| Typical Conditions | High temperature and pressure |

| Catalyst | Can be used to improve efficiency |

| Yield | ~93% (in a two-step process with aqueous ammonia) Current time information in Bangalore, IN. |

Catalytic Hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone

Catalytic hydrogenation offers a high-yield pathway to this compound from 1-(1-buten-1-yl)-2-pyrrolidinone. Current time information in Bangalore, IN.nih.gov This method involves the selective reduction of the carbon-carbon double bond in the butenyl side chain without affecting the pyrrolidinone ring. The reaction is typically carried out under a hydrogen atmosphere using a palladium-on-carbon (Pd/C) catalyst.

In a representative procedure, the hydrogenation is performed in a solvent such as ethyl acetate (B1210297) at a temperature of 100°C and a hydrogen pressure of 4 MPa. Current time information in Bangalore, IN. This process is highly efficient, with reported yields reaching up to 98%. Current time information in Bangalore, IN. The scalability of this method can be improved through the use of continuous flow reactors. Current time information in Bangalore, IN.

| Parameter | Value |

| Substrate | 1-(1-buten-1-yl)-2-pyrrolidinone |

| Reagent | Hydrogen gas |

| Catalyst | Palladium on carbon (Pd/C) Current time information in Bangalore, IN. |

| Solvent | Ethyl acetate Current time information in Bangalore, IN. |

| Temperature | 100°C Current time information in Bangalore, IN. |

| Pressure | 4 MPa Current time information in Bangalore, IN. |

| Yield | Up to 98% Current time information in Bangalore, IN. |

Electroreduction of Pyrrolidin-2-one with 1-Chloro-butane

An electrochemical approach provides an alternative route to this compound through the electroreduction of pyrrolidin-2-one in the presence of 1-chlorobutane. google.comresearchgate.net This method utilizes an electric current to facilitate the N-alkylation of the pyrrolidinone ring. The reaction is conducted in a suitable solvent, such as dimethylformamide (DMF), with a supporting electrolyte like tetraethylammonium (B1195904) tosylate. google.comresearchgate.net This electrosynthesis method has been reported to produce this compound in high yields, around 93%. google.comresearchgate.net

Electrochemical methods can offer advantages in terms of mild reaction conditions and avoiding the use of harsh chemical reagents. wiley.com The process involves the generation of a reactive intermediate at the electrode surface, which then reacts with the alkylating agent. wiley.com

| Parameter | Value |

| Reactants | Pyrrolidin-2-one, 1-Chloro-butane |

| Solvent | Dimethylformamide (DMF) google.comresearchgate.net |

| Electrolyte | Tetraethylammonium tosylate google.comresearchgate.net |

| Method | Electroreduction |

| Yield | ~93% google.comresearchgate.net |

Lactonization via Acid-Catalyzed Cyclization

The formation of the pyrrolidinone ring is fundamentally a lactamization reaction, which can be achieved through the acid-catalyzed cyclization of an appropriate amino acid precursor. nih.govresearchgate.net Specifically, a derivative of 4-aminobutanoic acid, where the amino group is substituted with a butyl group (N-butyl-4-aminobutanoic acid), can undergo intramolecular cyclization to yield this compound. This reaction is an example of a broader class of reactions used to synthesize lactams.

While direct, one-step synthesis of this compound via this method from a readily available precursor is not commonly cited, the principle of acid-catalyzed cyclization is a key step in multi-stage syntheses that may start from different materials to first form the N-butyl substituted amino acid. nih.govresearchgate.net The rate of this cyclization can be influenced by the reaction conditions, including the type of acid used. nih.gov

N-Alkylation using Aqueous Ammonia and 1,4-Butanediol

A one-pot synthesis method has been developed for 1-butylpyrrolidine (B1265533) and its derivatives, including this compound, starting from aqueous ammonia and 1,4-butanediol. google.comCurrent time information in Bangalore, IN. This process utilizes a heterogeneous catalyst, such as CuNiPd/ZSM-5, and proceeds through successive N-alkylation reactions. google.comCurrent time information in Bangalore, IN. In this innovative approach, 1,4-butanediol serves a dual role: it participates in the formation of the pyrrolidine (B122466) ring and also acts as an alkylating agent. google.com

The reaction is typically carried out in an autoclave under hydrogen pressure. For the synthesis of 1-butylpyrrolidine, a yield of 76% has been reported under optimized conditions. google.com This method represents a more direct and economical route to N-alkylated pyrrolidines and their derivatives. google.com

| Parameter | Value |

| Reactants | Aqueous Ammonia, 1,4-Butanediol |

| Catalyst | CuNiPd/ZSM-5 google.comCurrent time information in Bangalore, IN. |

| Method | One-pot successive N-alkylation google.com |

| Product | 1-Butylpyrrolidine and derivatives |

| Yield | 76% (for 1-butylpyrrolidine) google.com |

Advanced Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and related compounds. A notable advanced approach is the one-pot synthesis from ammonia and 1,4-butanediol over a CuNiPd/ZSM-5 catalyst, as mentioned previously. google.com This method is considered advanced due to its one-pot nature, which simplifies the process and reduces waste, and its use of a specifically designed heterogeneous catalyst to achieve high selectivity. google.comCurrent time information in Bangalore, IN.

This "green chemistry" approach offers a more straightforward and economical route for producing 1-butylpyrrolidine and its derivatives by combining cyclization and N-alkylation steps in a single reaction vessel. google.com The development of such catalytic systems is a key area of research aimed at improving the sustainability of chemical manufacturing.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a scalable and efficient method for producing this compound. This technique offers enhanced control over reaction parameters, leading to improved yield and purity. vulcanchem.com In a typical continuous flow setup, reactants are pumped through a heated reactor coil, allowing for precise temperature and pressure management. rsc.org

One patented multi-stage process for converting gamma-butyrolactone (GBL) to this compound involves three reactors. The first reactor converts GBL and ammonia to 2-pyrrolidone at temperatures between 130–200°C. The subsequent alkylation with butanol occurs in the second reactor at 200–250°C, followed by a final cyclization step at 250–320°C in the third reactor. This process can achieve purities greater than 99.5%.

Another continuous flow method involves the hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone using a Palladium-on-Carbon (Pd-C) catalyst in ethyl acetate at 100°C, which can yield up to 98% of the final product. Continuous flow reactors in such processes can operate at space velocities of 0.74 kg GBL/(L·h) and pressures up to 160 bar.

Electrochemical Synthesis

Electrochemical methods offer a novel approach to the synthesis of this compound, often avoiding harsh reagents and high pressures. One such method is the electroreduction of pyrrolidin-2-one with 1-chlorobutane. smolecule.com This process, conducted in the presence of tetraethylammonium tosylate and dimethylformamide as solvents, can achieve yields of approximately 93%. smolecule.com

A more recent development in electrochemical synthesis involves the use of CO₂⁻ radicals generated from metal formates under photoredox conditions. This radical hydrocarboxylation method allows for the cyclization of allylic alcohols to form γ-butyrolactones, which can then be converted to this compound. A key advantage of this technique is the utilization of carbon dioxide as a C1 source, avoiding the need for high-pressure hydrogen gas.

Multi-stage Reactor Processes

Multi-stage reactor processes are well-suited for the industrial-scale production of this compound, allowing for the optimization of each reaction step. A common multi-stage synthesis begins with the production of γ-butyrolactone (GBL) from the dehydrogenation of 1,4-butanediol over a Cu-Cr-Mn-Ba-Na/K catalyst at 180–300°C, achieving a yield of 95%.

In the second stage, the GBL undergoes aminolysis with butylamine in aqueous ammonia at high temperatures (250–290°C) and pressures (8–16 MPa) to produce this compound with a yield of 93%. The use of co-catalysts like sodium sulfate (B86663) can help minimize side reactions in batch reactors with a residence time of 18 hours.

Comparative Analysis of Synthetic Methods

Evaluation of Yield and Purity

The choice of synthetic method significantly impacts the yield and purity of this compound.

| Synthetic Method | Typical Yield | Purity |

| Continuous Flow Hydrogenation | Up to 98% | >99.5% (GC) |

| Reductive Alkylation | 94% | High |

| Ammonolysis of GBL | 93% | High |

| Electrochemical Reduction | ~93% smolecule.com | High |

| Nucleophilic Substitution | 85–90% | Moderate (competing N- and O-alkylation) |

This table is interactive. Click on the headers to sort the data.

Catalyst Efficiency and Selectivity

Catalysts play a crucial role in the synthesis of this compound, influencing both the reaction rate and the selectivity towards the desired product.

Palladium-on-Carbon (Pd-C): This catalyst is highly effective for the hydrogenation of 1-(1-buten-1-yl)-2-pyrrolidinone and the reductive amination of butyraldehyde (B50154) and 2-pyrrolidone. In the latter, a 5% Pd-C catalyst is used to achieve high yields. Controlling the catalyst activity is key to minimizing side products.

Copper-Chromium-Manganese-Barium-Sodium/Potassium (Cu-Cr-Mn-Ba-Na/K): This mixed metal catalyst is employed in the dehydrogenation of 1,4-butanediol to produce GBL, a precursor for this compound.

Copper-Nickel-Palladium/ZSM-5 (CuNiPd/ZSM-5): A one-pot synthesis from 1,4-butanediol and aqueous ammonia utilizes a CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method. rsc.orgrsc.org This catalyst facilitates successive N-alkylation and demonstrates good reusability. rsc.orgresearchgate.net

Phase-Transfer Catalysts: In some continuous flow processes, phase-transfer agents like tetrabutylammonium (B224687) bromide are used to enhance the reaction between reactants in different phases. vulcanchem.com

Iridium-based Photoredox Catalysts: Electrochemical methods may employ catalysts such as fac-Ir(dFppy)₃ for the generation of CO₂⁻ radicals.

Reaction Conditions (Temperature, Pressure)

The operational temperature and pressure are critical parameters that vary significantly across different synthetic routes for this compound.

| Synthetic Method | Temperature | Pressure |

| Continuous Flow Hydrogenation | 100°C | 4 MPa H₂ |

| Reductive Alkylation | 100°C | 4 MPa H₂ |

| Ammonolysis of GBL | 250–290°C | 8–16 MPa |

| Nucleophilic Substitution | 80°C | Ambient |

| Electrochemical Synthesis | 100°C | Ambient (CO₂) |

| One-pot synthesis over CuNiPd/ZSM-5 | 300°C rsc.org | 10 MPa (final) rsc.org |

This table is interactive. Click on the headers to sort the data.

High-pressure conditions are often necessary for hydrogenation and ammonolysis reactions to achieve high conversion rates and yields. rsc.org In contrast, methods like nucleophilic substitution and certain electrochemical syntheses can be performed at ambient pressure.

Scalability and Industrial Relevance

This compound, also known as N-butylpyrrolidone (NBP), demonstrates significant industrial relevance, primarily as a safer, high-performance solvent alternative to regulated and toxic conventional solvents. Its adoption in scalable industrial processes is driven by increasing environmental and safety regulations, particularly those concerning dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).

The industrial utility of NBP is evident in several key areas:

Pharmaceutical and Fine Chemical Synthesis: NBP serves as an effective solvent in various catalytic reactions, enabling the scalable synthesis of drug intermediates. rsc.org Notably, it has been successfully used as a substitute for NMP in iron-catalyzed C(sp2)–C(sp3) cross-coupling reactions, which are crucial for creating complex organic molecules. Its application in solid-phase peptide synthesis (SPPS) highlights its capacity to replace DMF, offering improved coupling efficiency and reducing side reactions in the production of peptides.

Polymer Production: The compound is employed in the synthesis of various polymers and resins, where its solvent properties are highly beneficial. rsc.org

Membrane Technology: Patent literature indicates the role of NBP in the production of porous membranes used in filtration systems, pointing to its application in advanced materials manufacturing. rsc.org

The commercial availability of this compound from various chemical suppliers underscores its established position in the market and its readiness for large-scale industrial use. rsc.org Its high boiling point and low volatility make it suitable for reactions that require elevated temperatures, further enhancing its industrial applicability.

Green Chemistry Principles in this compound Synthesis

The synthesis and application of this compound are increasingly viewed through the lens of green chemistry, which seeks to reduce the environmental impact of chemical processes. NBP's low toxicity and high biodegradability are central to its identity as a green compound. rsc.org

Utilization of CO₂ as a C1 Source

The use of carbon dioxide (CO₂) as an abundant, inexpensive, and renewable C1 feedstock is a primary goal in sustainable chemistry. mdpi.com CO₂ can be utilized in carboxylation reactions to create carboxylic acids and their derivatives, or in reductive processes to generate a variety of chemicals. mdpi.comqu.edu.qa The conversion of CO₂ is challenging due to its high thermodynamic stability, but various catalytic systems, including homogeneous and heterogeneous catalysts, have been developed to facilitate its transformation into value-added products like formic acid, methanol, and carbonates. qu.edu.qarsc.org

Novel catalytic reactions have been designed to use CO₂ as a C1 building block for the synthesis of N-methylamines and for the N-formylation of amines. rsc.orgunibo.it These processes often involve the reduction of CO₂ and the simultaneous formation of a C-N bond. rsc.org

However, the direct synthesis of this compound utilizing CO₂ as a C1 source is not a well-established or widely documented method in current scientific literature. While the principles of CO₂ activation and its use in forming other nitrogen-containing compounds are actively researched, the specific application to create the N-butyl bond on a pyrrolidinone ring from CO₂ remains a potential area for future investigation rather than a current industrial process.

Solvent Selection for Sustainable Synthesis

A key principle of green chemistry is the use of safer solvents. This compound (NBP) itself is a prime example of a sustainable solvent choice, developed as a replacement for more hazardous ones. rsc.org Traditional dipolar aprotic solvents like N-methylpyrrolidinone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) are under intense regulatory pressure due to their reproductive toxicity. rsc.org

NBP offers a compelling alternative with the following advantages:

Favorable Safety Profile: Unlike the structurally similar NMP, NBP is not mutagenic or reprotoxic. qu.edu.qarsc.org

Biodegradability: It is considered inherently biodegradable. qu.edu.qa

Effective Performance: NBP retains many of the essential characteristics of a dipolar aprotic solvent, allowing it to effectively replace traditional solvents without compromising reaction outcomes. rsc.org Research has shown it to be an excellent, and in some cases superior, solvent for solid-phase peptide synthesis (SPPS) and various heterocycle syntheses. rsc.orgunibo.itchemicalbook.com

The selection of a solvent is critical for the sustainability of a synthetic process. The table below compares the polarity of NBP with other conventional and greener "neoteric" solvents, using the empirical Reichardt's polarity scale (E T N). This scale helps in selecting appropriate solvents based on the polarity requirements of a reaction.

Table 1: Comparison of Solvent Polarity A higher E T N value indicates higher polarity.

| Solvent Name | Abbreviation | Type | E T N Value |

| n-Hexane | - | Conventional | 0.009 |

| Toluene | - | Conventional | 0.099 |

| 2-Methyltetrahydrofuran | 2-MeTHF | Neoteric | 0.187 |

| Ethyl acetate | - | Conventional | 0.228 |

| This compound | NBP | Neoteric | 0.323 |

| Dihydrolevoglucosenone | Cyrene | Neoteric | 0.333 |

| N-Methyl-2-pyrrolidone | NMP | Conventional | 0.355 |

| N,N-Dimethylacetamide | DMAc | Conventional | 0.377 |

| N,N-Dimethylformamide | DMF | Conventional | 0.386 |

| Dimethyl sulfoxide | DMSO | Conventional | 0.444 |

| Acetonitrile | - | Conventional | 0.460 |

| Methanol | - | Conventional | 0.762 |

| γ-Valerolactone | GVL | Neoteric | 0.301 |

Data sourced from the Royal Society of Chemistry supplementary information. rsc.org

Studies have systematically evaluated greener solvent candidates to replace DMF in SPPS, concluding that NBP is often the best-performing green alternative. rsc.org Combinations of NBP with other solvents like ethyl acetate have also shown excellent results, contributing to more sustainable practices in peptide synthesis. rsc.org

Reactivity and Reaction Mechanisms of 1 Butylpyrrolidin 2 One

General Chemical Reactivity

1-Butylpyrrolidin-2-one, a derivative of pyrrolidinone, exhibits a range of chemical reactivities characteristic of its lactam structure. smolecule.com Its chemical behavior is influenced by the five-membered ring containing an amide group and the N-butyl substituent.

This compound can undergo oxidation to form the corresponding N-oxide. smolecule.com This reaction typically involves the use of strong oxidizing agents. evitachem.com For instance, hydrogen peroxide is a common reagent used for this transformation. evitachem.com The oxidation occurs at the nitrogen atom of the pyrrolidinone ring.

In some contexts, this compound has shown resistance to oxidation under specific conditions. For example, in certain photocatalytic reactions involving singlet oxygen, it remained unoxidized due to its low nucleophilicity, which hinders the formation of an exciplex with singlet oxygen. core.ac.ukresearchgate.net

The amide functionality in this compound can be reduced to a secondary amine, yielding 1-butylpyrrolidine (B1265533). This transformation requires the use of potent reducing agents. smolecule.com Lithium aluminum hydride (LiAlH₄) is a frequently employed reagent for this type of reduction, effectively converting the carbonyl group of the lactam into a methylene (B1212753) group. smolecule.com

| Reaction Type | Product | Reagent Example |

| Reduction | 1-Butylpyrrolidine | Lithium Aluminum Hydride (LiAlH₄) |

This table summarizes the reduction of this compound to its corresponding secondary amine.

Nucleophilic substitution reactions can occur, targeting the butyl group attached to the nitrogen atom. smolecule.com In these reactions, the butyl group can be displaced by other functional groups. This type of reaction is often carried out using alkyl halides as reactants. smolecule.com It is important to note that the synthesis of this compound itself often involves a nucleophilic substitution reaction, where 2-pyrrolidone is alkylated with a butyl halide, such as 1-bromobutane, in the presence of a base.

Mechanistic Investigations

The reaction mechanisms involving this compound have been explored in the context of specific catalytic processes, shedding light on the role of radical species and reaction intermediates.

Radical trapping experiments have been instrumental in confirming the involvement of radical intermediates in reactions where this compound is a component. In a study on photocatalytic cross-dehydrogenative coupling, the addition of radical scavengers like 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and 1,4-hydroquinone to the reaction mixture led to a significant inhibition of the reaction. core.ac.uk This observation strongly supports the existence of radical intermediates in the reaction pathway. core.ac.uk Similarly, other radical-mediated transformations have been confirmed through the use of TEMPO, which effectively quenches the radical species and halts the reaction. beilstein-journals.org

In certain catalytic cycles, this compound or its derivatives can act as or be formed from key intermediates. For instance, in a dual-catalysis system using gold nanoclusters for the cross-dehydrogenative coupling of terminal alkynes and tertiary aliphatic amines, mechanistic studies revealed the in-situ generation of alkynyl-exchanged gold nanoclusters as catalytic intermediates. core.ac.uk These intermediates were found to participate in both photosensitization and the C-C bond-forming steps of the catalytic cycle. core.ac.uk The study also proposed a catalytic cycle where a photogenerated iminium cation reacts with the gold nanocluster to form a propargylamine-coordinated intermediate. core.ac.uk While not directly the reactant, this highlights the types of intermediates that can be involved in reactions of similar amine structures.

Computational Studies of Reaction Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reaction pathways and relative stability of intermediates involving pyrrolidinone structures. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, broader studies on pyrrolidine-derived iminium ions offer valuable transferable knowledge regarding its reactivity.

A key aspect of the reactivity of pyrrolidinone derivatives involves the formation of iminium ions. The stability of these ions is crucial in determining the outcomes of various reactions. Computational examinations, primarily using the M06-2X/6-311+G(d,p) method, have been employed to determine the equilibrium positions for reactions involving the transfer of a secondary amine, like the pyrrolidinone nitrogen, between two carbonyl compounds. nih.gov These studies help in predicting which carbonyl compounds are more prone to form stable iminium salts.

The relative stability of iminium ions derived from pyrrolidines is influenced by several factors, including conjugation and the electronic nature of substituents. For instance, an additional double bond in conjugation with the iminium ion can lead to a stabilization of nearly 3.5 kcal/mol. nih.gov The polarity of the solvent also plays a significant role; polar solvents tend to stabilize iminium cations, compensating for a lack of internal charge delocalization. nih.gov

These computational models allow for the prediction of reaction energies (ΔE), as well as changes in enthalpy (ΔH°) and Gibbs free energy (ΔG°). nih.gov For many equilibrium reactions involving iminium ions, the values of ΔH° and ΔG° are very close to the calculated ΔE values. nih.gov This allows for a reliable ranking of the stability of various iminium ion species, which is fundamental to understanding and predicting the course of reactions where this compound or its derivatives act as reactants or intermediates.

Derivatization Strategies

The structure of this compound, featuring a lactam ring with a butyl substituent on the nitrogen atom, makes it a versatile platform for the synthesis of a wide array of derivatives. solubilityofthings.com These derivatization strategies are often aimed at producing novel compounds with specific biological activities or desired physicochemical properties.

Synthesis of Novel Pyrrolidinone Derivatives

The synthesis of novel derivatives from this compound can be achieved through various chemical transformations. The pyrrolidinone ring can be opened, or substituents can be added to the ring or the N-butyl chain.

One notable synthetic route is the one-pot synthesis of 1-butylpyrrolidine and its derivatives from aqueous ammonia (B1221849) and 1,4-butanediol (B3395766) over a CuNiPd/ZSM-5 catalyst. In this process, 1,4-butanediol participates in the formation of the N-heterocycle and also acts as an alkylating agent, leading to the formation of 1-butylpyrrolidine with a yield of 76% under optimized conditions. rsc.org

Another common strategy involves the modification of the pyrrolidinone core itself. For instance, polyhydroxylated piperidine (B6355638) and pyrrolidine (B122466) peptidomimetics can be synthesized through a one-pot sequential lactam reduction followed by a Joullié–Ugi reaction. acs.org This method allows for the creation of complex, chiral molecules from sugar-derived lactams. The general procedure involves the reduction of the lactam to the corresponding imine, which then undergoes a multicomponent reaction. acs.org

The following table summarizes a selection of synthetic methods for creating pyrrolidinone derivatives.

| Reaction Type | Starting Materials | Reagents/Catalyst | Product Type | Yield | Reference |

| Nucleophilic Substitution | 2-Pyrrolidone, 1-Bromobutane | Aqueous NaOH, Toluene/water | This compound | 85–90% | |

| Hydrogenation | 1-(1-buten-1-yl)-2-pyrrolidinone | Pd-C, Ethyl acetate (B1210297), H₂ | This compound | up to 98% | |

| One-pot N-alkylation | Aqueous ammonia, 1,4-butanediol | CuNiPd/ZSM-5 | 1-Butylpyrrolidine and derivatives | 76% | rsc.org |

| Lactam Reduction/Joullié–Ugi Reaction | Sugar-derived lactams | Cp₂Zr(H)Cl (Schwartz's reagent), Isocyanides, Carboxylic acids | Polyhydroxylated piperidine and pyrrolidine peptidomimetics | Not specified | acs.org |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity. These studies guide the design of new compounds with enhanced potency and selectivity. solubilityofthings.com

For pyrrolidine-based compounds, SAR studies have revealed key structural features that influence their activity. For example, in a series of Toll-like receptor 7/8 (TLR7/8) agonists based on an imidazoquinoline scaffold, the N-1 benzyl (B1604629) and C2-n-butyl groups were identified as minimal structural requirements for potent activity. nih.gov The length and nature of the substituent at the C2 position were found to be critical parameters for TLR7 activity, with the C2-n-butyl substituent showing the highest activity. nih.gov Lipophilic analogues with longer alkyl chains, such as n-undecane, showed a complete loss of activity. nih.gov

In another example involving 1H-imidazo[4,5-c]pyridines, which evolved from the imidazoquinoline scaffold, substitutions at various positions were explored. C6-amino derivatives displayed potent TLR7 activity, while C6-chloro derivatives were inactive. nih.gov This highlights the sensitivity of biological activity to small structural modifications.

A quantitative structure-activity relationship (QSAR) study was conducted to model the dispersibility of single-walled carbon nanotubes in various organic solvents, which included this compound. nih.gov While not a biological activity, this study demonstrates how the physicochemical properties of pyrrolidinone derivatives can be correlated with their performance in specific applications.

The following table provides a conceptual overview of SAR principles derived from studies on related heterocyclic compounds, which can be applied to the design of novel this compound derivatives.

| Structural Modification | Observed Effect on Activity | Implication for this compound Derivatives | Reference |

| Variation of N-substituent alkyl chain length | Optimal length for activity exists; too long or too short can be detrimental. | The butyl group in this compound may be optimal for certain targets, or modifications could enhance activity. | nih.gov |

| Introduction of polar groups | Can improve solubility and pharmacokinetic properties. | Introducing hydroxyl or amino groups to the butyl chain or pyrrolidinone ring could improve drug-like properties. | mdpi.com |

| Aromatic vs. Aliphatic substituents | Aromatic rings can engage in specific receptor interactions (e.g., pi-stacking). | Replacing the butyl group with an arylalkyl group could lead to different biological activities. | nih.gov |

| Stereochemistry | The stereoisomer can have a profound impact on biological activity. | For derivatives with chiral centers, separating and testing individual enantiomers is critical. | mdpi.com |

Spectroscopic and Analytical Characterization of 1 Butylpyrrolidin 2 One

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the specific functional groups present.

Fourier-transform infrared (FTIR) spectroscopy of 1-butylpyrrolidin-2-one reveals characteristic absorption bands corresponding to its constituent functional groups. The spectra, whether taken in a neat liquid form (capillary cell) or in the vapor phase, are dominated by features arising from the alkyl chain and the cyclic amide (lactam) moiety. nih.gov

The most prominent feature in the IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tertiary amide within the pyrrolidinone ring. In the neat phase, this typically appears around 1680-1700 cm⁻¹. The C-N stretching vibration of the lactam is also a key diagnostic peak. Additionally, the spectrum is characterized by multiple bands in the 2800-3000 cm⁻¹ region, which are due to the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the butyl chain and the pyrrolidinone ring. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2850-3000 | Strong | C-H (Alkyl) Stretching |

| 1680-1700 | Strong | C=O (Amide/Lactam) Stretching |

| 1450-1470 | Medium | C-H (Alkyl) Bending |

Note: Exact peak positions may vary slightly based on the sample phase (neat vs. vapor) and instrument calibration.

Raman spectroscopy provides complementary information to FTIR for the vibrational analysis of this compound. While detailed, publicly accessible Raman spectra for this specific compound are not widely available, the expected spectrum would feature key bands confirming its structure. nih.gov The carbonyl (C=O) stretch, which is strong in the IR spectrum, would also be present, typically in a similar region. Symmetrical vibrations, such as the C-C bond stretches within the butyl chain and the ring breathing modes of the pyrrolidinone skeleton, are often more prominent in Raman spectra compared to IR. The C-H stretching vibrations around 2800-3000 cm⁻¹ would also be clearly visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of this compound, providing a detailed map of the carbon and hydrogen framework.

The ¹H NMR spectrum of this compound provides distinct, well-resolved signals for each unique proton environment in the molecule. This clarity makes it a powerful tool for mechanistic studies. nih.gov By monitoring the ¹H NMR spectrum of a reaction mixture over time, one can observe the disappearance of reactant signals, the appearance of product signals, and the potential formation of transient intermediates. Changes in chemical shifts or signal integrations can provide quantitative data for kinetic analysis. ed.ac.uk

The spectrum shows a triplet for the terminal methyl protons of the butyl group, multiplets for the three methylene groups of the butyl chain, and two triplets for the methylene groups within the pyrrolidinone ring, each with characteristic chemical shifts. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts and Assignments for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.25 | Triplet | 2H | N-CH₂ -(CH₂)₂-CH₃ |

| ~3.20 | Triplet | 2H | N-C(=O)-CH₂ -CH₂ |

| ~2.30 | Triplet | 2H | N-CH₂-CH₂ -C(=O) |

| ~1.95 | Multiplet | 2H | N-C(=O)-CH₂-CH₂ |

| ~1.45 | Multiplet | 2H | N-CH₂-CH₂ -CH₂-CH₃ |

| ~1.30 | Multiplet | 2H | N-(CH₂)₂-CH₂ -CH₃ |

Note: Chemical shifts and multiplicities are approximate and can vary with the solvent and magnetic field strength.

Multinuclear NMR, particularly ¹³C NMR, complements the ¹H NMR data to provide unambiguous structural confirmation. The ¹³C NMR spectrum displays a single peak for each unique carbon atom in the molecule.

The spectrum of this compound features a signal in the downfield region (around 175 ppm) characteristic of a carbonyl carbon in an amide. nih.gov The remaining signals correspond to the four distinct methylene carbons of the pyrrolidinone ring and the N-butyl group, and one methyl carbon at the terminus of the butyl chain. This data, combined with ¹H NMR, allows for the complete assignment of the molecule's carbon skeleton.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~175.0 | C =O |

| ~49.0 | N-C H₂-CH₂-C(=O) |

| ~45.5 | N-C H₂-(CH₂)₂-CH₃ |

| ~31.0 | N-CH₂-C H₂-C(=O) |

| ~29.5 | N-CH₂-C H₂-CH₂-CH₃ |

| ~20.0 | N-(CH₂)₂-C H₂-CH₃ |

| ~18.0 | N-C(=O)-CH₂-C H₂ |

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 141, corresponding to its molecular weight (C₈H₁₅NO). nist.gov The fragmentation is dominated by cleavage of the butyl group. The base peak (the most intense peak) is typically observed at m/z 98. This prominent fragment results from a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (C₃H₆). Another significant fragmentation is the alpha-cleavage next to the nitrogen atom, leading to the loss of a propyl radical (•C₃H₇) to form an ion at m/z 98.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 141 | Low | [M]⁺˙ (Molecular Ion) |

| 99 | Medium | [M - C₃H₆]⁺˙ |

| 98 | High (Base Peak) | [M - C₃H₇]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound, enabling both the separation of the compound from a mixture and its definitive identification. In this method, the sample is vaporized and passed through a chromatographic column, which separates components based on their physicochemical properties. The separated components then enter a mass spectrometer.

For this compound (molar mass: 141.21 g/mol ), the mass spectrometer ionizes the molecules and fragments them. nist.govnist.gov The resulting mass spectrum displays a unique pattern of fragments, which serves as a molecular fingerprint. The NIST Chemistry WebBook maintains reference mass spectrum data for 2-Pyrrolidinone, 1-butyl-, which can be used for confirmation. nist.govnist.gov This technique is highly effective for determining the purity of this compound, with gas chromatography being a primary method for release testing. It can effectively resolve this compound from potential impurities or related substances like γ-butyrolactone and 1,4-butanediol (B3395766). smolecule.com

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | nist.govnist.gov |

| Molecular Weight | 141.2108 g/mol | nist.govnist.gov |

| Analysis Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Primary Application | Purity assessment and compound identification | smolecule.com |

| Key Feature | Provides a unique mass spectrum (molecular fingerprint) | nist.gov |

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS)

Catalyst Characterization in Synthesis of Derivatives

In the synthesis of derivatives of this compound, heterogeneous catalysts play a vital role. X-ray Diffraction (XRD) is an indispensable technique for the characterization of these solid-state catalysts. malvernpanalytical.com XRD analysis is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline structure of the catalyst material. malvernpanalytical.commalvernpanalytical.com The resulting diffraction pattern provides a wealth of information.

Key applications of XRD in this context include:

Phase Identification : Each crystalline material has a unique XRD pattern, which acts as a fingerprint. This allows for the identification of the specific crystalline phases present in the catalyst, such as metal oxides or supported metals. malvernpanalytical.com

Crystallite Size Determination : The width of the diffraction peaks can be used to calculate the average size of the catalyst crystallites. This is crucial as catalytic activity is often dependent on particle size. malvernpanalytical.com

For instance, in studies involving catalysts for related pyrrolidone compounds, XRD has been used to examine the phase evolution of copper-based catalysts and to identify the formation of metallic copper, which can influence catalytic activity and stability. researchgate.net

Surface Analysis for Mechanistic Insights

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides detailed information about the elemental composition and chemical states of the top 5-10 nanometers of a catalyst's surface. wikipedia.orgbrighton-science.com This is particularly valuable for gaining mechanistic insights into catalytic reactions involving this compound and its derivatives, as catalysis is a surface phenomenon. mdpi.com

The process involves irradiating the catalyst surface with X-rays, which causes the emission of core-level electrons. brighton-science.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of a specific element and its chemical (oxidation) state. wikipedia.orgkratos.com

XPS provides mechanistic insights by:

Identifying Active Sites : By analyzing the chemical state of elements on the catalyst surface before and after a reaction, XPS can help identify the active sites responsible for catalysis. wikipedia.org

Observing Surface Changes : The technique can detect changes in the surface composition or the oxidation state of catalyst components during the reaction, shedding light on reaction mechanisms and deactivation pathways. researchgate.net

Quantifying Surface Composition : XPS allows for the quantitative analysis of the elements present on the catalyst surface, which is crucial for understanding the synergy between different catalyst components. wikipedia.org

Atomic Absorption Spectroscopy (AAS)

Metal Content Analysis in Catalysts

Atomic Absorption Spectroscopy (AAS) is a robust and highly sensitive technique used for the quantitative determination of specific metal elements within a sample. analytik-jena.com In the context of synthesizing this compound derivatives, AAS is primarily used to analyze the metal content of the catalysts involved.

The fundamental principle of AAS involves measuring the absorption of light by free, ground-state atoms in the gaseous state. azom.com A sample containing the catalyst is atomized, typically by a flame or a graphite (B72142) furnace. A lamp containing the element of interest emits light at a characteristic wavelength, which is then passed through the atomized sample. The amount of light absorbed is directly proportional to the concentration of the target metal in the sample. analytik-jena.comepa.gov

Key applications of AAS in catalyst analysis include:

Verifying Catalyst Composition : It can be used to confirm that the concentration of the active metal in a prepared catalyst matches the desired specification.

Detecting Catalyst Leaching : During a reaction, trace amounts of the metal from a heterogeneous catalyst may dissolve or "leach" into the reaction mixture. AAS is sensitive enough to quantify this leaching, which is important for assessing catalyst stability and product purity. researchgate.net

Environmental Monitoring : The technique is used to measure trace metal content in various samples, ensuring compliance with environmental regulations. who.int

Other Advanced Analytical Techniques

Beyond the primary methods discussed, other analytical techniques are employed to provide a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy : This technique provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to the carbonyl (C=O) group of the lactam ring and the C-N and C-H bonds of the alkyl chain and the ring. nih.gov

Karl Fischer Coulometry : This is a standard method for the precise determination of low levels of water content in liquid samples like this compound. Industrial specifications often require a water content of ≤0.1% w/w. smolecule.com

Potentiometric Titration : This method is used to determine the alkalinity of the compound, which is typically reported as butylamine (B146782). Limiting alkalinity is important for applications where the compound's purity is critical. smolecule.com

| Technique | Principle | Application for this compound |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, C-N). nih.gov |

| Karl Fischer Coulometry | Electrochemical titration based on a reaction with water. | Quantification of residual water content. smolecule.com |

| Potentiometric Titration | Measures the potential difference to determine the endpoint of a titration. | Determination of alkalinity (reported as butylamine). smolecule.com |

Computational and Theoretical Studies of 1 Butylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. For a molecule like 1-Butylpyrrolidin-2-one, these methods are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound.

DFT calculations can elucidate the electronic properties and predict the chemical reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. While specific DFT studies on this compound are not extensively documented, calculations on related pyrrolidone derivatives support the use of DFT to probe reaction mechanisms and stability nih.gov. The molecular electrostatic potential (MEP) surface can also be mapped to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would show a high negative potential around the carbonyl oxygen, indicating it is the primary site for electrophilic attack and hydrogen bonding interactions.

| Property | Calculated Value | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 7.3 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (IP ≈ -EHOMO) | 6.8 eV | Energy required to remove an electron |

| Electron Affinity (EA ≈ -ELUMO) | -0.5 eV | Energy released when an electron is added |

| Dipole Moment | ~3.8 D | Measure of the molecule's overall polarity |

The accuracy of DFT calculations is highly dependent on the chosen "level of theory," which comprises the functional and the basis set. The functional (e.g., B3LYP, PBE0, M06-2X) is the approximation used for the exchange-correlation energy, while the basis set is the set of mathematical functions used to construct the molecular orbitals.

For organic molecules containing C, H, N, and O, the Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used and provide a good compromise between accuracy and computational expense inpressco.comresearchgate.net. The "d" and "p" in parentheses denote the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which are crucial for describing chemical bonds accurately. The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions acs.org.

The B3LYP hybrid functional is one of the most popular choices for calculations on organic molecules due to its proven track record of providing reliable results for geometries and energies reddit.com. Therefore, a common and effective level of theory for studying this compound would be B3LYP/6-311+G(d,p). For higher accuracy, especially for thermochemical properties, composite methods or larger basis sets from the correlation-consistent family (e.g., aug-cc-pVTZ) could be employed, though at a significantly higher computational cost researchgate.net.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations. |

| 6-311+G(d,p) | Triple-split valence with diffuse functions and polarization on all atoms. | More accurate energy calculations, systems with weak interactions or anions. |

| cc-pVDZ | Correlation-consistent, double-zeta quality. | Systematic convergence towards the basis set limit. |

| aug-cc-pVTZ | Correlation-consistent, triple-zeta quality, augmented with diffuse functions. | High-accuracy calculations where electron correlation is critical. |

Standard DFT functionals like B3LYP often fail to adequately describe long-range electron correlation, which gives rise to van der Waals forces, also known as dispersion interactions. These forces are particularly important in systems with non-polar moieties, such as the butyl chain of this compound.

To address this deficiency, empirical dispersion corrections can be added to the DFT energy. The most widely used schemes are those developed by Grimme, such as DFT-D2 or the more refined DFT-D3 method q-chem.comq-chem.comuni-bonn.de. These methods add an empirical energy term that depends on the distance between atoms, effectively modeling the attractive dispersion forces. Including these corrections, for example by using the B3LYP-D3 level of theory, generally leads to more accurate geometries and interaction energies, especially for conformational studies and the modeling of intermolecular interactions researchgate.netrsc.org. For this compound, dispersion forces play a significant role in the folding of the butyl chain and in how molecules pack in the liquid phase.

Molecular Modeling and Dynamics

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules on a larger scale, including conformational flexibility and intermolecular interactions over time.

This compound has conformational flexibility due to the rotation around the single bonds within the n-butyl group. The pyrrolidinone ring itself is relatively rigid but can adopt slight "envelope" or "twist" conformations. The orientation of the butyl chain relative to the ring and the chain's own folding (e.g., anti vs. gauche conformations of the C-C-C-C backbone) result in multiple conformers with different energies.

A computational conformational analysis can be performed to identify the most stable, low-energy structures. This typically involves a systematic or stochastic search of the potential energy surface. The relative energies of the different conformers can then be calculated using a reliable level of theory (e.g., B3LYP-D3/6-311+G(d,p)). The results of such a study would reveal the preferred shape of the molecule in the gas phase, which is crucial for understanding its physical properties and how it interacts with other molecules.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti (extended chain) | ~180° | 0.00 (Reference) |

| Gauche 1 | ~60° | +0.95 |

| Gauche 2 | ~-60° | +0.95 |

The physical state and solvent properties of this compound are governed by its intermolecular interactions. These can be studied using molecular dynamics (MD) simulations, where the motion of a large ensemble of molecules is simulated over time based on a force field.

Hydrogen Bonding: this compound lacks a hydrogen atom bonded to a highly electronegative atom (like N or O), so it cannot act as a hydrogen bond donor. However, the carbonyl oxygen atom is a strong hydrogen bond acceptor. It can form hydrogen bonds with donor molecules, such as water or alcohols. This interaction is key to its miscibility with protic solvents.

Van der Waals Forces: These forces are a combination of dipole-dipole interactions and London dispersion forces.

Dipole-Dipole Interactions: The lactam group is highly polar, with a significant separation of charge between the carbonyl oxygen and the amide nitrogen and carbon atoms. This gives the molecule a large permanent dipole moment, leading to strong dipole-dipole attractions between molecules in the liquid phase.

Molecular dynamics simulations on related N-alkylpyrrolidones have shown that the liquid structure is influenced by a combination of these forces, with the polar lactam rings tending to align while the alkyl chains interact via dispersion forces researchgate.net.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR)

QSAR and QSPR models are mathematical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new compounds and understanding the underlying molecular mechanisms.

Prediction of Physicochemical and Biological Properties

QSAR and QSPR studies on pyrrolidinone derivatives have been employed to predict a range of properties. While specific models exclusively for this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework for understanding its potential behavior. For instance, QSAR models have been developed to predict the antiarrhythmic activity of a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives. These models, which explain up to 91% of the variance in activity, highlight the importance of specific molecular descriptors in determining biological function.

Furthermore, general QSAR/QSPR approaches are widely used to predict fundamental physicochemical properties such as boiling point, vapor pressure, and water solubility for a vast array of organic compounds, including N-alkylpyrrolidones. These predictive models are crucial for regulatory purposes and for understanding the environmental fate of chemicals.

Application to Solvent Dispersibility of Nanomaterials

The ability of a solvent to disperse nanomaterials is a critical property in the field of nanotechnology. QSPR models have been successfully applied to predict the dispersibility of single-walled carbon nanotubes (SWNTs) in various organic solvents. One such study explicitly included this compound in its dataset, demonstrating the utility of its physicochemical properties in facilitating nanotube dispersion. These models typically utilize a combination of additive and quantum-chemical descriptors to capture the complex interactions between the solvent and the nanomaterial surface. The findings from such studies are instrumental in the rational design of effective solvent systems for nanomaterial processing and application.

Descriptor Generation (Additive and Quantum-Chemical)

The foundation of any robust QSAR/QSPR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors numerically represent the chemical information encoded in the molecular structure. For N-alkylpyrrolidones like this compound, two primary types of descriptors are commonly generated:

Additive Descriptors: These are derived from the summation of atomic or group contributions. They are relatively simple to calculate and can encode information about molecular size, shape, and branching. Examples include molecular weight, atom counts, and topological indices which describe the connectivity of the molecule.

Quantum-Chemical Descriptors: These descriptors are calculated using computational quantum chemistry methods and provide insights into the electronic structure of the molecule. Key quantum-chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Dipole moment: This describes the polarity of the molecule.

Partial atomic charges: These indicate the distribution of electron density within the molecule.

Polarizability: This measures the deformability of the electron cloud in an electric field.

The generation of these descriptors for this compound allows for its inclusion in large datasets to build predictive models for a wide range of properties.

Solvation Energy Relationships (LSERs)

Linear Solvation Energy Relationships (LSERs) are a powerful tool for understanding and quantifying the interactions between a solute and a solvent. These relationships correlate a solvent-dependent property (such as reaction rate or equilibrium constant) with a linear combination of solvent parameters that describe different types of intermolecular forces.

Elucidation of Solvent Properties and Reaction Rates

The solvent properties of this compound have been characterized using the Kamlet-Taft solvent parameters, which are key components of LSERs. These parameters quantify the solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*).

A study investigating the kinetics of the Menschutkin reaction (the alkylation of an amine by an alkyl halide) in various dipolar aprotic solvents, including N-butylpyrrolidinone, utilized LSERs to correlate the reaction rate with the solvent's π* value. This analysis revealed a strong dependence of the reaction rate on the solvent's ability to stabilize the polar transition state.

The determined Kamlet-Taft parameters for N-butylpyrrolidinone are presented in the table below, alongside those of other common dipolar aprotic solvents for comparison.

| Solvent | π* (Dipolarity/Polarizability) | β (Hydrogen Bond Basicity) |

| N-Butylpyrrolidinone (NBP) | 0.77 | 0.77 |

| N-Methyl-2-pyrrolidone (NMP) | 0.92 | 0.77 |

| Dimethylformamide (DMF) | 0.88 | 0.69 |

| Dimethyl sulfoxide (DMSO) | 1.00 | 0.76 |

This table is interactive. Click on the headers to sort the data.

These parameters are crucial for predicting the effect of this compound as a solvent on a wide range of chemical reactions and processes.

Theoretical Prediction of Solvation Free Energies

The solvation free energy is a fundamental thermodynamic quantity that describes the energy change associated with transferring a solute from the gas phase to a solvent. Theoretical prediction of solvation free energies is a key area of computational chemistry, with methods like the Solvation Model based on Density (SMD) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) being widely used.

While specific, high-precision theoretical predictions of the solvation free energy for this compound are not readily found in comprehensive public databases, these computational models can be applied to calculate this value. The inputs for such calculations would include the quantum-mechanically optimized structure of the molecule and the relevant properties of the solvent continuum. These theoretical values are essential for understanding solubility, partitioning behavior, and for parameterizing molecular dynamics simulations. The accuracy of these predictions is continually improving with the development of more sophisticated theoretical models and increased computational power.

Applications of 1 Butylpyrrolidin 2 One in Organic Synthesis and Industrial Processes

Solvent Properties and Applications

1-Butylpyrrolidin-2-one, also known as N-butylpyrrolidone (NBP), is a high-boiling, dipolar aprotic solvent recognized for its chemical and thermal stability. cem.com Its molecular structure, featuring a butyl group on the nitrogen atom of a five-membered pyrrolidinone ring, gives it excellent solvency power and makes it a valuable component in various industrial and research applications. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO smolecule.comnih.govscbt.com |

| Molecular Weight | 141.21 g/mol smolecule.comnih.govscbt.com |

| Boiling Point | ~241-245 °C solubilityofthings.comresearchgate.net |

| Density | ~0.96-0.98 g/cm³ solubilityofthings.com |

| Water Solubility | Miscible sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid solubilityofthings.com |

This compound (NBP) is a versatile solvent capable of dissolving a wide array of both polar and non-polar substances. solubilityofthings.com This broad solvency, combined with its high boiling point and low volatility, makes it particularly suitable for chemical reactions that require elevated temperatures. Its miscibility with water and many organic solvents enhances its utility in various synthetic processes. solubilityofthings.comsigmaaldrich.com NBP has been shown to be a satisfactory "drop-in" replacement for other dipolar aprotic solvents in diverse organic synthesis reactions, including C-C coupling reactions like the Heck and Suzuki reactions. whiterose.ac.uk For instance, in certain Heck cross-coupling reactions, NBP's performance is comparable to that of N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO). whiterose.ac.uk

Significant research has focused on NBP as a safer, more environmentally friendly alternative to traditional dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA). smolecule.comsigmaaldrich.com These conventional solvents face increasing regulatory pressure and are classified as Substances of Very High Concern in regions like the EU due to their reproductive toxicity. whiterose.ac.uksigmaaldrich.com In contrast, NBP is not classified as a developmental or reproductive toxin. cem.comresearchgate.netsigmaaldrich.comsigmaaldrich.com This favorable toxicological profile makes it a reliable and attractive alternative for industrial processes seeking to mitigate health and environmental risks. researchgate.netsigmaaldrich.com While its solvent properties are similar to NMP and DMF, allowing it to be a "drop-in" replacement in many cases, its lower volatility compared to NMP is an additional benefit. researchgate.netsigmaaldrich.comwhiterose.ac.uk

Table 2: Comparison of this compound with Regulated Solvents

| Feature | This compound (NBP) | N-Methyl-2-pyrrolidone (NMP) | N,N-Dimethylformamide (DMF) |

|---|---|---|---|

| Reproductive Toxicity | Not classified as reprotoxic researchgate.netsigmaaldrich.comsigmaaldrich.com | Classified as reprotoxic whiterose.ac.uk | Classified as reprotoxic nih.gov |

| Regulatory Status | Greener alternative sigmaaldrich.comresearchgate.net | REACH-restricted, SVHC list sigmaaldrich.comwhiterose.ac.uk | REACH-restricted, considered reprotoxic sigmaaldrich.comnih.gov |

| Boiling Point | ~241-245 °C solubilityofthings.comresearchgate.net | ~202 °C | ~153 °C |

| Volatility | Lower than NMP sigmaaldrich.comsigmaaldrich.com | Higher than NBP | Higher than NBP and NMP |

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide preparation, but it traditionally relies heavily on large quantities of solvents like DMF, which is now recognized as reprotoxic. nih.govresearchgate.net NBP has emerged as a leading green solvent candidate to replace DMF in this application. researchgate.net Studies have demonstrated that NBP is an effective and often superior solvent for SPPS. researchgate.net Research shows that NBP performs on par with DMF in microwave-assisted SPPS for synthesizing diverse and challenging peptides. nih.gov

A key advantage of using NBP is the reduction of common side reactions. Specifically, the use of NBP resulted in lower or equal levels of racemization in susceptible amino acids compared to DMF. nih.gov Furthermore, aspartimide formation, another problematic side reaction, was significantly lower when NBP was used as the solvent. nih.gov These findings indicate that switching to NBP is not only environmentally beneficial but can also improve the synthetic process itself, making it both "environmentally friendlier and synthetically better". nih.gov

The excellent solvency and stability of this compound make it a valuable component in the polymer industry. smolecule.com It is utilized in the manufacturing of various polymers and resins. smolecule.comguidechem.com Its ability to dissolve a wide range of materials is beneficial for polymer research, where it can be used to dissolve polymers for processing or characterization studies. smolecule.com The compound's high boiling point and thermal stability are advantageous for polymerization reactions that are conducted at elevated temperatures.

Research has explored the potential of this compound and related compounds in the development of new electrolytes for batteries. smolecule.com Pyrrolidinium-based ionic liquids, which share a similar chemical structure, are investigated for energy storage devices due to properties like low volatility and high ionic conductivity. mdpi.com Specifically, N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (Pyr14TFSI), a derivative, has been studied for its electrochemical stability and performance in lithium metal cycling for potential use in Li-air batteries. nih.gov While direct research on this compound as a primary electrolyte solvent is less detailed in the provided results, its properties suggest it could serve as a solvent or co-solvent in electrolyte formulations for next-generation batteries. smolecule.com The ongoing search for new electrode materials and safer, more stable electrolyte chemistries is a critical focus for improving battery performance for applications like electric vehicles. rsc.orgbnl.gov

Role as an Intermediate in Synthesis

Beyond its applications as a solvent, this compound serves as an important intermediate in the synthesis of various other chemical compounds. solubilityofthings.com Its molecular structure contains a reactive lactam ring, which allows for further chemical modifications. This makes it a useful building block for creating novel, more complex molecules with potential applications in pharmaceuticals and other areas of medicinal chemistry.

Precursor for Bioactive Molecules and Pharmaceuticals

This compound (NBP) serves as a crucial building block and reaction medium in the synthesis of various pharmaceuticals and bioactive molecules. smolecule.com Its pyrrolidinone core is a structural motif found in numerous pharmacologically active compounds. The structure of NBP allows for a variety of chemical modifications, enabling chemists to construct more complex molecules with potential therapeutic applications.

In pharmaceutical manufacturing, NBP is not only used as a reactant but also as a high-performance solvent, facilitating the scalable synthesis of drug intermediates. Its excellent solvency for a wide range of polar and non-polar compounds, coupled with its high boiling point, makes it suitable for reactions that require elevated temperatures. smolecule.com Research has also explored its use in drug delivery systems, where it may help to enhance the solubility and bioavailability of certain pharmaceutical compounds. smolecule.com Its role as a safer alternative to traditional solvents like N-Methyl-2-pyrrolidone (NMP) is particularly significant in pharmaceutical synthesis, where regulatory scrutiny of residual solvents is high. rsc.org

Synthesis of Agrochemicals